molecular formula C6H5BrClNO B13124273 5-Bromo-3-(chloromethyl)pyridin-2-ol

5-Bromo-3-(chloromethyl)pyridin-2-ol

Cat. No.: B13124273
M. Wt: 222.47 g/mol
InChI Key: PKNTXRUBLPCNRA-UHFFFAOYSA-N
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Description

5-Bromo-3-(chloromethyl)pyridin-2-ol is a pyridine derivative featuring a bromine atom at the 5-position, a chloromethyl group at the 3-position, and a hydroxyl group at the 2-position. This compound’s structure positions it as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloromethyl group at the 3-position enhances its reactivity, making it suitable for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

5-bromo-3-(chloromethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNTXRUBLPCNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(chloromethyl)pyridin-2(1H)-one typically involves halogenation reactions. One common method is the bromination of 3-(chloromethyl)pyridin-2(1H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-3-(chloromethyl)pyridin-2(1H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(chloromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-(azidomethyl)pyridin-2(1H)-one, while oxidation with potassium permanganate can produce 3-(chloromethyl)pyridin-2(1H)-one N-oxide.

Scientific Research Applications

5-Bromo-3-(chloromethyl)pyridin-2(1H)-one has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Material Science: It can be used in the preparation of functional materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(chloromethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects.

Comparison with Similar Compounds

(a) 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one

  • Structure : Features a hydroxymethyl group at the 3-position and a ketone at the 2-position.
  • Properties : The hydroxymethyl group increases hydrophilicity compared to chloromethyl, while the ketone reduces aromaticity.
  • Applications : Likely used in medicinal chemistry for hydrogen bonding interactions .

(b) 5-Bromo-3-(trifluoromethyl)pyridin-2-ol

  • Structure : Trifluoromethyl group at the 3-position.
  • Availability : Priced at ~$240–$3,000 depending on quantity (1–25 g) .

(c) (5-Bromo-2-chloropyridin-3-yl)methanol

  • Structure: Methanol group at the 3-position and chlorine at the 2-position.
  • Properties : Higher polarity due to the hydroxyl group, with a molecular weight of 222.47 g/mol. Classified as a hazardous substance (UN# 3261) requiring careful handling .

Positional Isomers and Halogen Variations

(a) 5-Bromo-2-chloropyridin-3-ol

  • Structure : Chlorine at the 2-position and hydroxyl at the 3-position.
  • Properties : Positional isomerism alters electronic effects; the chlorine atom may direct electrophilic substitution.
  • Commercial Availability : Catalog prices range from $240 (1 g) to $3,000 (25 g) .

(b) 2-Bromo-3-methylpyridine

  • Structure : Bromine at the 2-position and methyl at the 3-position.
  • Properties : Methyl group increases steric hindrance, reducing reactivity compared to chloromethyl derivatives.
  • Safety : Classified under HazCom 2012 with EC# 629-415-0 .

Functional Group Modifications

(a) 5-Bromo-2-isopropylpyridin-3-ol

  • Structure : Isopropyl group at the 2-position.
  • Properties: White to pale yellow solid (MW 216.08 g/mol) with high solubility in ethanol and DMSO. Synthesized via bromination of 2-isopropylpyridine intermediates .

(b) 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

  • Structure : Trimethylsilyl-protected alkyne at the 3-position.
  • Applications: Used in Sonogashira coupling reactions for constructing conjugated systems .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Price (USD)
This compound Not provided C₆H₅BrClNO ~222.47 (estimated) 3-ClCH₂, 5-Br, 2-OH N/A
5-Bromo-2-chloropyridin-3-ol 286946-77-8 C₅H₃BrClNO 208.44 2-Cl, 5-Br, 3-OH $240–$3,000
(5-Bromo-2-chloropyridin-3-yl)methanol 742100-75-0 C₆H₅BrClNO 222.47 3-CH₂OH, 5-Br, 2-Cl $330–$995
5-Bromo-3-(trifluoromethyl)pyridin-2-ol 76041-79-7 C₆H₃BrF₃NO 241.99 3-CF₃, 5-Br, 2-OH ~$240–$3,000

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